1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine
Overview
Description
1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom and a nitro group attached to a benzyl moiety, which is further connected to a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine typically involves the following steps:
Nitration of Benzyl Bromide: The starting material, benzyl bromide, undergoes nitration to introduce a nitro group at the 5-position of the benzene ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation of Piperazine: The nitrated benzyl bromide is then reacted with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product. The reaction is typically conducted in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: 1-(2-Amino-5-nitrobenzyl)-4-methylpiperazine.
Oxidation: N-oxides of the piperazine ring.
Scientific Research Applications
1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups play crucial roles in these interactions by forming hydrogen bonds, electrostatic interactions, or covalent modifications with the target molecules.
Comparison with Similar Compounds
1-(2-Chloro-5-nitrobenzyl)-4-methylpiperazine: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
1-(2-Bromo-5-nitrobenzyl)-4-phenylpiperazine: Similar structure with a phenyl group instead of a methyl group on the piperazine ring.
Uniqueness: 1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine is unique due to the specific combination of bromine and nitro groups on the benzyl moiety and the methyl substitution on the piperazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-14-4-6-15(7-5-14)9-10-8-11(16(17)18)2-3-12(10)13/h2-3,8H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMHQNGSBDVKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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